molecular formula C15H11F3O3 B3076129 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 1039850-23-1

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

Cat. No. B3076129
CAS RN: 1039850-23-1
M. Wt: 296.24 g/mol
InChI Key: XUPCVKCPGXGXEO-UHFFFAOYSA-N
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Description

“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is a biochemical used for proteomics research . Its molecular formula is C15H11F3O3 and it has a molecular weight of 296.24 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C15H11F3O3 . Unfortunately, the specific 3D structure or 2D diagram is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is given as 296.24 , but other properties such as solubility, melting point, and boiling point are not provided.

Scientific Research Applications

Mesophase Stabilization

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid and its derivatives play a crucial role in stabilizing hexagonal columnar mesophases. These mesophases are generated from supramolecular and macromolecular columns, where the fluorination of alkyl tails of these compounds induces significant stabilization of the mesophases (Percec et al., 1995).

Photoluminescent Properties in Lanthanide Coordination

This compound is also relevant in the field of lanthanide coordination chemistry. 4-Benzyloxy benzoic acid derivatives, including those with trifluoromethyl benzyl groups, are used as ligands in lanthanide coordination compounds. These compounds have been explored for their influence on the photophysical properties of the lanthanides, showing varying degrees of luminescence efficiency depending on the presence of electron-releasing or electron-withdrawing substituents (Sivakumar et al., 2010).

Synthesis and Spectroelectrochemical Properties

The synthesis and investigation of the spectroelectrochemical properties of phthalocyanines bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol are another area of research. These studies include the synthesis of novel phthalocyanines and their metallo compounds, exploring their applicability in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Trifluoromethylation Studies

Research on the trifluoromethylation of benzoic acids, including derivatives like this compound, has led to efficient methods for preparing aryl trifluoromethyl ketones. These methods are significant for creating bioactive compounds and have broad applications in organic synthesis (Liu et al., 2021).

properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)12-5-1-3-10(7-12)9-21-13-6-2-4-11(8-13)14(19)20/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPCVKCPGXGXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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